molecular formula C18H26N2O3 B3335753 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester CAS No. 1353961-65-5

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B3335753
CAS No.: 1353961-65-5
M. Wt: 318.4 g/mol
InChI Key: SAYFEELLMPJZDY-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is an intriguing compound known for its unique structure and versatile applications. Its molecular configuration combines a cyclopropyl group with a pyrrolidine ring, linked to a carbamic acid benzyl ester moiety. Such a combination imparts the compound with distinct chemical properties and potential for varied reactivity, making it a focal point in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves a multi-step process:

  • Formation of the Pyrrolidine Ring: : This can be achieved via a cyclization reaction of 3-chloro-1-propanamine with formaldehyde and a secondary amine.

  • Incorporation of the Hydroxyethyl Group:

  • Cyclopropylation: : The cyclopropyl group is then attached, typically through a reaction involving a cyclopropyl halide and a strong base.

  • Carbamate Formation: : Finally, the compound is completed with the formation of the carbamic acid benzyl ester. This step usually involves a condensation reaction between the hydroxyethyl-pyrrolidine intermediate and benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may utilize automated continuous flow processes to enhance efficiency and yield. Techniques such as high-pressure liquid chromatography (HPLC) might be employed for purification, ensuring a high degree of product purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, primarily:

  • Oxidation: : Oxidative reactions can target the hydroxyethyl group, potentially forming ketones or aldehydes.

  • Reduction: : The ester group can be reduced to alcohol under catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3.

  • Reducing Agents: : LiAlH4, NaBH4.

  • Solvents: : Commonly used solvents include dichloromethane, ethanol, and water.

Major Products

  • Oxidative transformations typically yield ketone derivatives.

  • Reductive pathways may produce alcohols from ester intermediates.

  • Substitution reactions could lead to varied substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical manipulations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, the compound’s derivatives have shown potential as therapeutic agents due to their bioactive properties. It is often investigated for its role in modulating biological pathways and its potential therapeutic effects.

Industry

Industrially, the compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its robust reactivity profile enables its use in various chemical manufacturing processes.

Mechanism of Action

The precise mechanism by which Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exerts its effects depends on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity and influencing biochemical pathways. For example, as a therapeutic agent, it could inhibit or activate enzymes involved in disease processes, leading to beneficial effects.

Comparison with Similar Compounds

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester stands out due to its combined structural features. Compared to similar compounds like:

  • Cyclopropylpyrrolidine derivatives: : These lack the ester group, thus differing in reactivity and application.

  • Hydroxyethylpyrrolidine derivatives: : These do not possess the cyclopropyl moiety, altering their chemical properties and biological activity.

This compound's uniqueness lies in its multifunctional groups, offering a broader scope of reactions and applications.

Remember: I never create abbreviations or acronyms for chemical names and logos. Any more geeky interests you want to dive into?

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-11-10-19-9-8-16(12-19)13-20(17-6-7-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYFEELLMPJZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117030
Record name Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353961-65-5
Record name Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353961-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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